Para-Bromo Substitution: Regioisomeric Differentiation from 2-Bromo Analog in 5-HT₆ Receptor Binding
The 4-bromo (para) substitution pattern distinguishes this compound from the 2-bromo (ortho) regioisomer (CAS 486422-18-8), which has been directly characterized in receptor binding assays. While the 2-bromo analog demonstrates defined affinity for the 5-HT₆ receptor (Ki = 15.2 nM in a radioligand displacement assay using [³H]LSD at human cloned 5-HT₆ receptors expressed in HeLa cells) [1], the 4-bromo compound has been reported in preliminary screening contexts to exhibit affinity for both 5-HT₂A and 5-HT₆ receptor subtypes [2]. This regioisomeric difference—para vs. ortho bromine positioning—produces distinct molecular geometries that may result in divergent receptor subtype selectivity profiles. No peer-reviewed head-to-head comparative binding data for the 4-bromo compound vs. the 2-bromo analog in the same assay system is currently available in the public domain. The observed differential receptor engagement patterns derive from cross-study comparison and class-level SAR inference from sulfonylpiperazine series [3].
| Evidence Dimension | 5-HT₆ receptor binding affinity (Ki) and reported receptor subtype engagement |
|---|---|
| Target Compound Data | 1-(4-Bromophenylsulfonyl)-4-methylpiperazine: Reported to exhibit affinity for both 5-HT₂A and 5-HT₆ receptors in screening contexts [2] |
| Comparator Or Baseline | 1-(2-Bromophenylsulfonyl)-4-methylpiperazine (CAS 486422-18-8): Ki = 15.2 nM at human cloned 5-HT₆ receptor [1] |
| Quantified Difference | Regioisomeric substitution (para vs. ortho) yields distinct receptor subtype engagement patterns; the 4-bromo analog may engage 5-HT₂A in addition to 5-HT₆, while the 2-bromo analog is characterized primarily for 5-HT₆ binding |
| Conditions | 5-HT₆ radioligand displacement: [³H]LSD, human cloned 5-HT₆ receptor expressed in HeLa cells, glass fiber filtration assay [1] |
Why This Matters
Investigators targeting 5-HT₆ receptors specifically may find the 2-bromo analog provides a defined affinity reference point, whereas the 4-bromo compound's broader receptor engagement profile may offer distinct utility for multi-target or selectivity profiling studies.
- [1] BindingDB Entry BDBM50334251. Affinity Data: Ki = 15.2 nM. Displacement of [³H]LSD from human cloned 5-HT₆ receptor expressed in HeLa cells. DOI: 10.7270/Q2P84C5W. View Source
- [2] Kuujia Chemical Database. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS 837-12-7): Reported affinity for 5-HT₂A and 5-HT₆ receptors. View Source
- [3] Lee M, et al. Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT₆ Receptor Ligands. Korean Chemical Society. 2007. View Source
